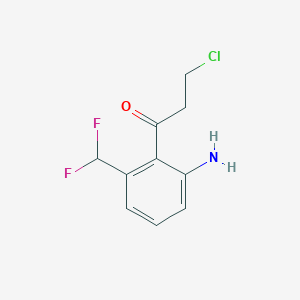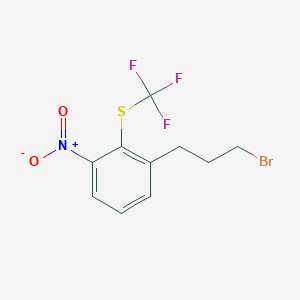
1-(3-Bromopropyl)-3-nitro-2-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-3-nitro-2-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a bromopropyl group, a nitro group, and a trifluoromethylthio group
Métodos De Preparación
Common synthetic routes may involve electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution reactions with electrophiles to introduce the desired functional groups . Industrial production methods may utilize similar synthetic routes but on a larger scale, often involving optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(3-Bromopropyl)-3-nitro-2-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The trifluoromethylthio group can undergo oxidation reactions to form sulfoxides or sulfones.
Common reagents and conditions used in these reactions include nucleophiles for substitution reactions, hydrogen gas and catalysts for reduction reactions, and oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-3-nitro-2-(trifluoromethylthio)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving the interaction of small molecules with biological targets, such as enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(3-Bromopropyl)-3-nitro-2-(trifluoromethylthio)benzene exerts its effects depends on its interaction with molecular targets. For example, the compound may interact with enzymes or receptors, leading to changes in their activity or function. The specific pathways involved can vary depending on the context of its use, such as in biological or chemical systems.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-3-nitro-2-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar in structure but lacks the nitro group, which can significantly alter its chemical properties and reactivity.
1-Bromo-3,5-bis(trifluoromethyl)benzene:
Propiedades
Fórmula molecular |
C10H9BrF3NO2S |
|---|---|
Peso molecular |
344.15 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-3-nitro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrF3NO2S/c11-6-2-4-7-3-1-5-8(15(16)17)9(7)18-10(12,13)14/h1,3,5H,2,4,6H2 |
Clave InChI |
MPALRAURRRHEIN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)[N+](=O)[O-])SC(F)(F)F)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(5-Chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid](/img/structure/B14051482.png)
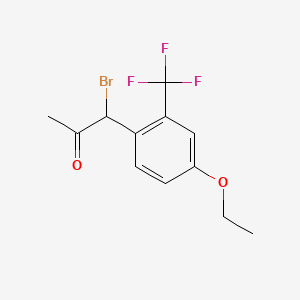
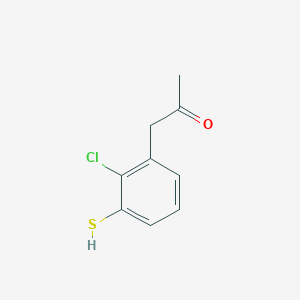

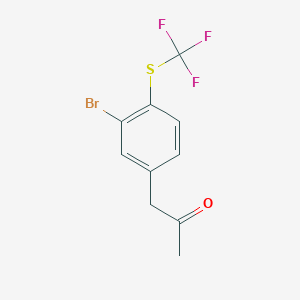
![(4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol](/img/structure/B14051501.png)

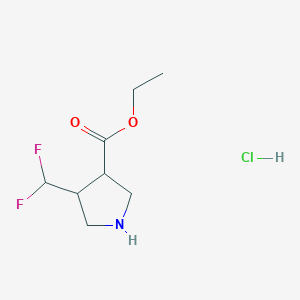
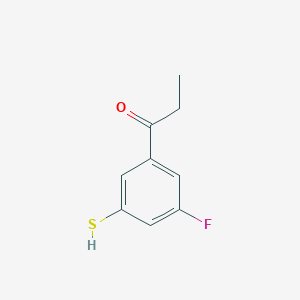
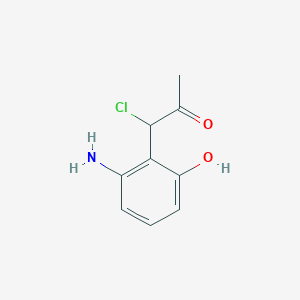
![tert-Butyl (R)-3-(7-((1-acetylpiperidin-4-yl)oxy)-2-amino-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B14051548.png)
![1,2-Pyrrolidinedicarboxamide,N2-[(4-chlorophenyl)methyl]-N2-methyl-N1-[4-(trifluoromethyl)phenyl]-,(2R)-](/img/structure/B14051550.png)
